molecular formula C23H22ClNOS B11642581 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one

Cat. No.: B11642581
M. Wt: 395.9 g/mol
InChI Key: VSUFJRRMBYEUTH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 1-methyl-1-phenylhydrazine in acetonitrile, followed by further reactions to introduce the methylsulfanyl and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Properties

Molecular Formula

C23H22ClNOS

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chloroanilino)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C23H22ClNOS/c1-16-3-5-18(6-4-16)23(26)15-22(17-7-13-21(27-2)14-8-17)25-20-11-9-19(24)10-12-20/h3-14,22,25H,15H2,1-2H3

InChI Key

VSUFJRRMBYEUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)SC)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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